

# Nintedanib Esylate's Impact on Forced Vital Capacity Decline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nintedanib esylate |           |
| Cat. No.:            | B1678937           | Get Quote |

Nintedanib esylate has emerged as a significant therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs). Its primary mechanism of action involves the inhibition of multiple tyrosine kinases, which play a crucial role in the signaling pathways that lead to fibrosis.[1][2] This guide provides a comprehensive comparison of nintedanib's effect on the decline of forced vital capacity (FVC), a key indicator of lung function, with the alternative treatment pirfenidone, supported by data from pivotal clinical trials.

### Comparative Efficacy: Nintedanib vs. Pirfenidone

Both nintedanib and pirfenidone are approved for the treatment of IPF and have demonstrated efficacy in slowing the rate of FVC decline.[3] Clinical evidence suggests that nintedanib may have a more pronounced effect in reducing FVC decline compared to pirfenidone. A post hoc analysis of the CleanUP-IPF study found that patients treated with nintedanib had a slower 12-month decline in FVC compared to those on pirfenidone.[4][5] However, this difference was less pronounced at the 24-month mark.[4] Another real-world study with a five-year follow-up indicated that while patients on nintedanib showed significantly better lung function in the second year, these differences were not sustained over the entire five-year period.[6]

It is important to note that baseline patient characteristics can influence treatment outcomes. In one study, patients in the nintedanib group had less severe disease at the start of the trial.[6]

## **Quantitative Analysis of FVC Decline**



The following tables summarize the key findings on FVC decline from major clinical trials for nintedanib and pirfenidone.

Table 1: Nintedanib Clinical Trial Data on FVC Decline

| Clinical Trial               | Patient<br>Population                                 | Treatment<br>Group                                                                                        | Placebo Group                                                 | Outcome                                                                                             |
|------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| INBUILD[7][8][9]             | Progressive<br>Fibrosing ILDs                         | Adjusted annual<br>rate of FVC<br>decline: -81<br>mL/year                                                 | Adjusted annual<br>rate of FVC<br>decline: -188<br>mL/year    | Nintedanib<br>slowed the rate<br>of FVC decline<br>by 57%<br>compared to<br>placebo.                |
| SENSCIS[10][11]<br>[12][13]  | Systemic<br>Sclerosis-<br>associated ILD<br>(SSc-ILD) | Annual rate of FVC decline: -52.4 mL/year                                                                 | Annual rate of FVC decline: -93.3 mL/year                     | Nintedanib<br>slowed the rate<br>of FVC decline<br>by 44%<br>compared to<br>placebo.                |
| INPULSIS<br>(Pooled)[14][15] | Idiopathic<br>Pulmonary<br>Fibrosis (IPF)             | Adjusted annual<br>rate of FVC<br>decline: -113.6<br>mL/year                                              | Adjusted annual rate of FVC decline: -223.5 mL/year           | Nintedanib<br>reduced the rate<br>of FVC decline<br>by approximately<br>50% compared<br>to placebo. |
| INSTAGE[16][17]<br>[18]      | IPF with severe<br>gas exchange<br>impairment         | Nintedanib + Sildenafil showed a numerically greater effect on reducing FVC decline vs. nintedanib alone. | N/A (Comparison<br>between<br>combination and<br>monotherapy) | No significant difference in FVC change between groups.                                             |

Table 2: Pirfenidone Clinical Trial Data on FVC Decline



| Clinical Trial               | Patient<br>Population                     | Treatment<br>Group                                           | Placebo Group                                                | Outcome                                                                               |
|------------------------------|-------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------|
| ASCEND[19]                   | Idiopathic<br>Pulmonary<br>Fibrosis (IPF) | Mean FVC<br>decline from<br>baseline: 235 mL                 | Mean FVC<br>decline from<br>baseline: 428 mL                 | Pirfenidone significantly reduced the decline in FVC compared to placebo.             |
| CAPACITY<br>(Pooled)[20][21] | ldiopathic<br>Pulmonary<br>Fibrosis (IPF) | Adjusted annual<br>rate of FVC<br>decline: -109.0<br>mL/year | Adjusted annual<br>rate of FVC<br>decline: -207.5<br>mL/year | Pirfenidone significantly lowered the annual rate of FVC decline compared to placebo. |

#### **Experimental Protocols**

A general outline of the methodology employed in the pivotal clinical trials for nintedanib is presented below. Specific details varied between trials.

#### **INBUILD Trial Protocol Outline**

- Objective: To evaluate the efficacy and safety of nintedanib in patients with progressive fibrosing ILDs.[7][9]
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[8]
- Inclusion Criteria: Patients with a diagnosis of a fibrosing ILD other than IPF, with features of progression within the 24 months prior to screening.[9] This progression was defined by a relative decline in FVC, worsening of respiratory symptoms, and/or increased fibrosis on high-resolution computed tomography (HRCT).[8]
- Treatment: Patients were randomized to receive either nintedanib 150 mg twice daily or a placebo.[8]



• Primary Endpoint: The annual rate of decline in FVC (mL/year) over 52 weeks.[8]

## Signaling Pathways and Experimental Workflow

Nintedanib's Mechanism of Action

Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[1][22] It competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs).[2][23][24] This action blocks downstream signaling cascades that are crucial for the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.[1][2][22]



Click to download full resolution via product page

Caption: Nintedanib's inhibition of key tyrosine kinase receptors.

A Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a pivotal clinical trial investigating the effect of nintedanib on FVC decline.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nintedanib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Idiopathic pulmonary fibrosis: a holistic approach to disease management in the antifibrotic age PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study finds slower FVC decline with nintedanib in patients with IPF compared to Pirfenidone [medicaldialogues.in]
- 6. thoracrespract.org [thoracrespract.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. usscicomms.com [usscicomms.com]
- 9. INBUILD Nintedanib in Progressive Fibrosing Interstitial Lung Diseases
   [52in52.goodybedside.georgetown.domains]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. pharmatimes.com [pharmatimes.com]
- 14. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [patient.boehringer-ingelheim.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Nintedanib and Sildenafil in Patients with Idiopathic Pulmonary Fibrosis and Right Heart Dysfunction. A Prespecified Subgroup Analysis of a Double-Blind Randomized Clinical Trial (INSTAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Nintedanib and Sildenafil in Patients with Idiopathic Pulmonary Fibrosis. Echoes of the Past, Lessons for the Future PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 24. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nintedanib Esylate's Impact on Forced Vital Capacity Decline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678937#nintedanib-esylate-s-effect-on-forced-vital-capacity-fvc-decline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





